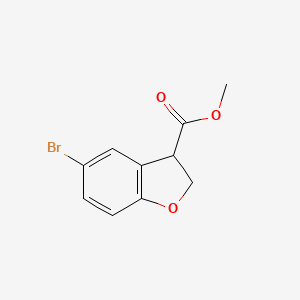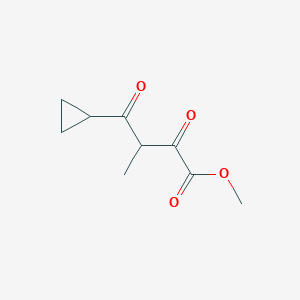![molecular formula C11H13Cl2N3O B13472837 1-[4-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B13472837.png)
1-[4-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride is a chemical compound with a unique structure that combines a pyrimidine ring with a phenyl group through an ether linkage
Vorbereitungsmethoden
The synthesis of 1-[4-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride typically involves the following steps:
Formation of the Pyrimidin-5-yloxy Group: This can be achieved through the reaction of pyrimidine with an appropriate halogenated phenol under basic conditions.
Coupling with Phenylmethanamine: The pyrimidin-5-yloxy group is then coupled with phenylmethanamine using a suitable coupling agent, such as a carbodiimide or a phosphonium salt.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1-[4-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidin-5-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Wissenschaftliche Forschungsanwendungen
1-[4-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[4-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in DNA replication or repair, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
1-[4-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride can be compared with other similar compounds, such as:
N-Methyl-1-pyrimidin-4-ylethanamine dihydrochloride: This compound has a similar pyrimidine structure but differs in the substitution pattern and functional groups.
N-Methyl-1-(pyridin-4-yl)methanamine dihydrochloride: This compound contains a pyridine ring instead of a pyrimidine ring, leading to different chemical and biological properties.
1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride: This compound has a pyridine ring linked to the phenyl group, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H13Cl2N3O |
|---|---|
Molekulargewicht |
274.14 g/mol |
IUPAC-Name |
(4-pyrimidin-5-yloxyphenyl)methanamine;dihydrochloride |
InChI |
InChI=1S/C11H11N3O.2ClH/c12-5-9-1-3-10(4-2-9)15-11-6-13-8-14-7-11;;/h1-4,6-8H,5,12H2;2*1H |
InChI-Schlüssel |
CURFXKLISHLTLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN)OC2=CN=CN=C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B13472754.png)
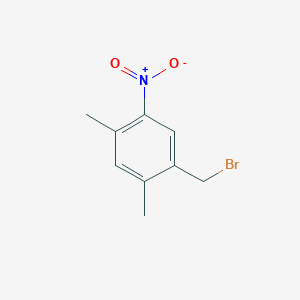
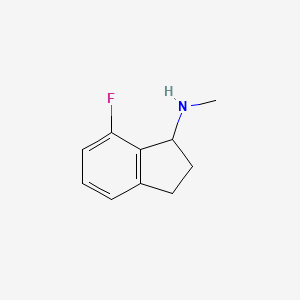

![2-[2-(2,5-Dimethylthiophen-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13472790.png)
![Tert-butyl[(1,4-dibromobutan-2-yl)oxy]dimethylsilane](/img/structure/B13472824.png)
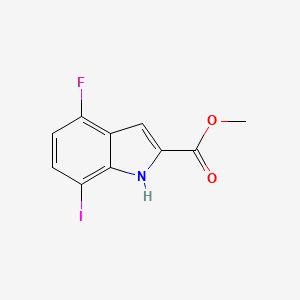

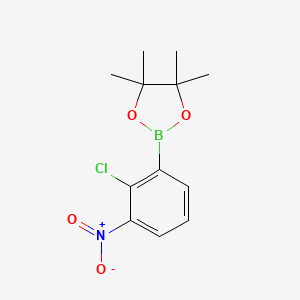
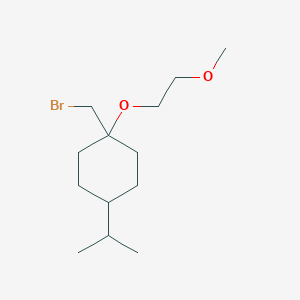
amine hydrochloride](/img/structure/B13472838.png)
